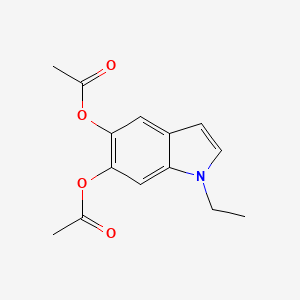
(Z)-2,3,4-Trihydroxycinnamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid typically involves the condensation of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of esters or ethers, depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology
In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a potential candidate for therapeutic applications.
Medicine
The antioxidant properties of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid make it a promising compound for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is used in the formulation of cosmetics and skincare products due to its antioxidant properties. It can help in preventing skin aging and damage caused by environmental factors.
Wirkmechanismus
The mechanism of action of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid involves its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. This process prevents the radicals from causing cellular damage. The compound can also chelate metal ions, reducing their availability to participate in oxidative reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid: Similar structure with two hydroxyl groups on the phenyl ring.
Ferulic Acid: Contains a methoxy group in addition to the hydroxyl groups.
Gallic Acid: Contains three hydroxyl groups but lacks the acrylic acid moiety.
Uniqueness
(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid is unique due to the presence of three hydroxyl groups in specific positions on the phenyl ring, combined with an acrylic acid moiety. This structure imparts distinct antioxidant properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H8O5 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
(Z)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2- |
InChI-Schlüssel |
RHGWNBSOWGUGPA-RQOWECAXSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1/C=C\C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12948317.png)


![4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone](/img/structure/B12948328.png)
![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)

![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)


![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)


![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)

